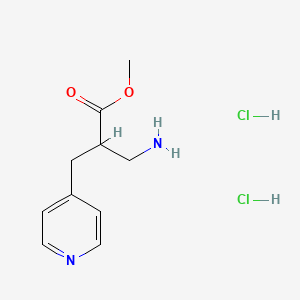

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride

Description

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride (CAS: 1303889-60-2) is a hydrochloride salt of a pyridine-containing organic compound with the molecular formula C₁₀H₁₆Cl₂N₂O₂ . It features a pyridin-4-ylmethyl group attached to a propanoate backbone, with an amino group at the third carbon and a methyl ester at the terminal position. This compound is cataloged as a life science product by American Elements, though detailed safety data and biological studies remain unavailable .

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8;;/h2-5,9H,6-7,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRBGSPOROORBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride typically involves the reaction of 3-amino-2-(pyridin-4-ylmethyl)propanoic acid with methanol in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures to maintain consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride has several significant applications:

Chemical Research

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features allow for various functional group modifications, making it versatile for synthetic chemistry.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of several bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity: Preliminary investigations suggest that it may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells.

Pharmaceutical Applications

As a pharmaceutical intermediate, this compound is being explored for its potential to develop new therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for drug design targeting specific diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study B | Anticancer Potential | Showed significant reduction in cell viability in breast cancer cell lines (MCF7) at concentrations of 10–50 µM. |

| Study C | Synthesis Optimization | Developed a more efficient synthetic route using microwave-assisted techniques, reducing reaction time by 50%. |

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in heterocyclic substituents, backbone modifications, or functional groups. Below is a comparative analysis based on structural data and available literature:

Key Differences and Implications

Heterocyclic Substituents: The pyridine ring in the target compound provides aromaticity and moderate lipophilicity, favoring membrane permeability and interactions with hydrophobic binding pockets . In contrast, the pyrazole analog (C₉H₁₇Cl₂N₃O₂) contains two nitrogen atoms, enhancing hydrogen-bonding capacity but reducing lipophilicity . The absence of a heterocycle in Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride increases polarity, limiting its use in CNS-targeting applications but improving aqueous solubility .

Molecular Weight and Bioavailability: Compounds with molecular weights < 300 g/mol (e.g., Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride) align with Lipinski’s “Rule of Five” for oral bioavailability . Larger analogs like the pyridine and pyrazole derivatives may require formulation optimization.

Biological Activity

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H14N2O2·2HCl

- Molecular Weight : 267.15 g/mol

- CAS Number : 1369501-61-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and proliferation.

- Receptor Binding : It has been suggested that the compound can bind to certain receptors, influencing cellular responses related to growth and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways, which may be enhanced by structural features of the compound that facilitate better binding to target proteins .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The findings indicate that the compound can significantly reduce cell viability at specific concentrations, suggesting a dose-dependent relationship between treatment and cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 10 | Induction of apoptosis |

| MCF7 (breast cancer) | 15 | Cell cycle arrest |

| HeLa (cervical cancer) | 12 | Modulation of apoptotic signaling |

Animal Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results from these studies indicate promising bioavailability and therapeutic indices, supporting further exploration in clinical settings.

Q & A

Basic: What are the optimized synthesis protocols for Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride?

The synthesis typically involves a multi-step process starting with esterification of a substituted propanoic acid derivative. Key steps include:

- Esterification : Reaction of 3-amino-2-(pyridin-4-ylmethyl)propanoic acid with methanol under acidic catalysis (e.g., HCl) at reflux conditions .

- Purification : Recrystallization or chromatography to isolate the hydrochloride salt .

Critical parameters include solvent choice (methanol/ethanol), temperature control (60–80°C), and stoichiometric ratios of reactants to minimize byproducts .

Basic: How is structural characterization performed for this compound?

Structural elucidation relies on:

- X-ray crystallography : Using programs like SHELXL for refinement to determine bond angles, stereochemistry, and crystal packing .

- NMR spectroscopy : H and C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm, pyridine protons at 8.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 273.1) .

Advanced: How can researchers address discrepancies in reaction yields during synthesis?

Yield variations often arise from:

- Incomplete esterification : Monitor reaction progress via TLC or in situ IR to track carbonyl formation .

- Byproduct formation : Adjust pH during salt formation (HCl gas vs. aqueous HCl) to improve crystallinity .

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) for intermediates to enhance solubility and reduce side reactions .

Controlled experiments with DOE (Design of Experiments) frameworks can identify critical variables .

Advanced: What computational methods predict the compound’s biological activity?

- Molecular docking : Screen against targets like neurotransmitter receptors (e.g., GABA) using PyMOL or AutoDock to assess binding affinity .

- QSAR modeling : Correlate substituent effects (e.g., pyridine vs. pyrimidine) with activity trends from analogous compounds .

- MD simulations : Evaluate stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects) .

Advanced: How can stereochemical resolution challenges be mitigated?

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination .

- VCD spectroscopy : Confirm absolute configuration via vibrational circular dichroism .

Advanced: What are the challenges in purifying this compound, and how are they resolved?

- Hydroscopicity : Handle under inert atmosphere (N) and use lyophilization for final salt form .

- Co-crystallization : Add anti-solvents (e.g., diethyl ether) to precipitate pure hydrochloride salt .

- HPLC purification : Reverse-phase C18 columns with 0.1% TFA in mobile phase to improve peak symmetry .

Advanced: What methodologies study its biomolecular interactions?

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to receptors (e.g., IC values) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Radioligand assays : Use H-labeled analogs to assess competitive binding in neuronal membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.